molecular formula C27H23N3O7S B11972554 methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11972554
M. Wt: 533.6 g/mol
InChI Key: LRXLTPMROXTZJP-LNVKXUELSA-N
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Description

Methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound It is characterized by its unique structure, which includes a thiazolopyrimidine core, an indole moiety, and various functional groups such as methoxy, acetyloxy, and carboxylate

Preparation Methods

The synthesis of methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the indole moiety: This step involves the condensation of the thiazolopyrimidine core with an indole derivative.

    Functional group modifications:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and purity, as well as scaling up the reactions to meet production demands.

Chemical Reactions Analysis

Methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halides or amines.

Scientific Research Applications

Methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Thiazolopyrimidines: These compounds share the thiazolopyrimidine core but differ in their functional groups and substituents.

    Indole derivatives: Compounds with an indole moiety that have different functional groups attached.

    Methoxyphenyl derivatives: Compounds with a methoxyphenyl group but different core structures.

Properties

Molecular Formula

C27H23N3O7S

Molecular Weight

533.6 g/mol

IUPAC Name

methyl (2Z)-5-(4-acetyloxy-3-methoxyphenyl)-7-methyl-2-(1-methyl-2-oxoindol-3-ylidene)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H23N3O7S/c1-13-20(26(34)36-5)22(15-10-11-18(37-14(2)31)19(12-15)35-4)30-25(33)23(38-27(30)28-13)21-16-8-6-7-9-17(16)29(3)24(21)32/h6-12,22H,1-5H3/b23-21-

InChI Key

LRXLTPMROXTZJP-LNVKXUELSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/SC2=N1)C5=CC(=C(C=C5)OC(=O)C)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)SC2=N1)C5=CC(=C(C=C5)OC(=O)C)OC)C(=O)OC

Origin of Product

United States

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